molecular formula C18H17N3O3 B2998898 N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide CAS No. 689264-78-6

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide

Cat. No. B2998898
CAS RN: 689264-78-6
M. Wt: 323.352
InChI Key: DHVFNPMZHSNIQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in cell biology . A novel series of compounds, including derivatives with potential antimicrobial activity, were synthesized and characterized by IR, 1H NMR, and elemental analysis.


Molecular Structure Analysis

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide” can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The reaction of these compounds with palladium(II) acetate in the presence of the bidentate ligand D t-BPF and the soluble base triethylamine under reflux in toluene/acetonitrile efficiently affords indole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Synthesis and Characterization

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide, as a specific compound, was not directly identified in the current scientific literature. However, research into similar nitrobenzamide derivatives provides insights into the broad applications of this class of compounds in scientific research. For example, the synthesis and characterization of metal complexes with similar nitrobenzamide derivatives demonstrate the utility of these compounds in developing new materials. The nickel(II) complex of a related nitrobenzamide compound has been synthesized and characterized, revealing its potential as a precursor for the deposition of nickel sulfide nanocrystals by thermolysis, showcasing the importance of such compounds in nanomaterial synthesis (Saeed et al., 2013).

Anticonvulsant Potential

The search for potential anticonvulsants among derivatives of thiadiazole, a structure related to nitrobenzamide, underscores the medicinal chemistry applications of such compounds. Quality control methods for these derivatives have been developed to facilitate their standardization and further preclinical studies, highlighting the role of nitrobenzamide derivatives in pharmaceutical research (Sych et al., 2018).

Environmental Applications

Derivatives of nitrobenzamide have also been explored for environmental applications, such as the removal of heavy metals from aqueous solutions. A study on a similar compound, impregnated into hydrous zirconium oxide, showed high removal efficiency for Ni(II) from aqueous environments, indicating the potential use of nitrobenzamide derivatives in water treatment technologies (Rahman & Nasir, 2019).

Antibacterial Activity

The antibacterial activity of nickel and copper complexes of certain nitrobenzamide derivatives has been studied, providing insights into the potential of these compounds in developing new antibacterial agents. These studies reveal the broader implications of nitrobenzamide derivatives in medicinal chemistry and pharmaceutical research (Saeed et al., 2010).

properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-12-15-4-2-3-5-17(15)20(13)11-10-19-18(22)14-6-8-16(9-7-14)21(23)24/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFNPMZHSNIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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